molecular formula C15H12N6S B2483484 2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole CAS No. 1146935-31-0

2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2483484
CAS No.: 1146935-31-0
M. Wt: 308.36
InChI Key: DDNOSALUHALIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a triazole ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, often using pyridine-2-carbaldehyde as a starting material.

    Linking to Benzimidazole: The final step involves the formation of a thioether bond between the triazole-pyridine intermediate and a benzimidazole derivative. This can be achieved using thiolating agents like thiourea in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or dihydrotriazoles.

    Substitution: The benzimidazole and pyridine rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents such as thionyl chloride (SOCl2) are used for electrophilic aromatic substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Dihydrotriazoles: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)-1H-benzimidazole: Lacks the triazole ring but shares the benzimidazole and pyridine moieties.

    1H-1,2,4-triazole derivatives: Compounds with similar triazole structures but different substituents.

    Benzimidazole derivatives: Compounds with various functional groups attached to the benzimidazole core.

Uniqueness

2-(((5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core, a triazole ring, and a pyridine moiety, which confer distinct chemical properties and biological activities. This unique structure allows it to interact with multiple biological targets and participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-[(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6S/c1-2-6-11-10(5-1)17-15(18-11)22-9-13-19-14(21-20-13)12-7-3-4-8-16-12/h1-8H,9H2,(H,17,18)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNOSALUHALIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=NC(=NN3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.